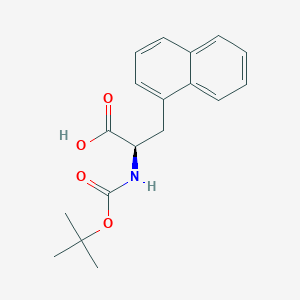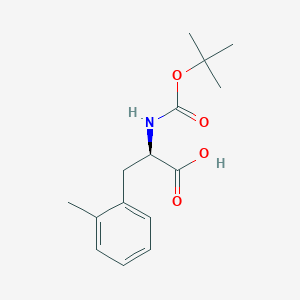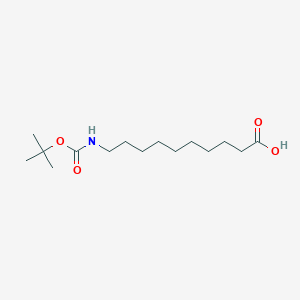
Boc-10-Adc-OH
Descripción general
Descripción
10-((tert-Butoxycarbonyl)amino)decanoic acid, also known as Boc-10-aminodecanoic acid, is an aliphatic carboxylic acid containing an amine protecting group . It is used as a reagent in the preparation of various pharmaceutical compounds . The CAS number for this compound is 173606-50-3 .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which includes 10-((tert-Butoxycarbonyl)amino)decanoic acid, involves neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Molecular Structure Analysis
The molecular formula of 10-((tert-Butoxycarbonyl)amino)decanoic acid is C15H29NO4 . Its exact mass is 287.21 and its molecular weight is 287.400 . The elemental composition is C, 62.69; H, 10.17; N, 4.87; O, 22.27 .Chemical Reactions Analysis
Boc-protected amino acid ionic liquids, including 10-((tert-Butoxycarbonyl)amino)decanoic acid, have been used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The compound is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Aplicaciones Científicas De Investigación
Investigación Proteómica
Boc-10-Adc-OH es un producto especializado utilizado en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar para estudiar la expresión de proteínas, identificar proteínas y analizar sus interacciones.
Preparación de Compuestos Farmacéuticos
Este compuesto se utiliza como reactivo en la preparación de diversos compuestos farmacéuticos . Se puede utilizar en la síntesis de fármacos, lo que permite la creación de una amplia gama de productos farmacéuticos.
Síntesis de Péptidos
This compound se utiliza en la síntesis de péptidos . El grupo Boc es un grupo protector utilizado en la síntesis orgánica. En el contexto de la síntesis de péptidos, se utiliza para proteger el grupo amino durante el proceso de síntesis. Una vez que la síntesis está completa, el grupo Boc se puede eliminar para producir el producto peptídico final.
Investigación Bioquímica
Como bioquímico, this compound se puede utilizar en diversas aplicaciones de investigación bioquímica . Esto puede incluir el estudio de procesos biológicos, la comprensión de las estructuras químicas y las funciones de las moléculas biológicas y el desarrollo de nuevos ensayos bioquímicos.
Preparación de Nanomicelas
This compound se puede utilizar en la preparación de nanomicelas . Las nanomicelas son partículas diminutas que se pueden utilizar para administrar fármacos a partes específicas del cuerpo. Pueden mejorar la solubilidad y la biodisponibilidad de los fármacos, haciéndolos más efectivos.
Mecanismo De Acción
Boc-10-Adc-OH, also known as 10-(Boc-amino)decanoic acid, 10-((tert-Butoxycarbonyl)amino)decanoic acid, or BOC-10-AMINODECANOIC ACID, is a compound of interest in the field of proteomics research . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that this compound is an aliphatic carboxylic acid containing an amine protecting group . It’s used as a reagent in the preparation of various pharmaceutical compounds , which suggests that its targets could vary depending on the specific compound it’s being used to prepare.
Biochemical Pathways
As a reagent used in the synthesis of various pharmaceutical compounds , the pathways it affects would likely depend on the specific compound it’s being used to create.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of similar compounds, such as antibody-drug conjugates (adcs), are crucial to understanding their pharmacokinetic (pk) and pk/pd relationships . These properties influence the selection of candidate molecules during drug development .
Result of Action
As a reagent used in the synthesis of various pharmaceutical compounds , its effects would likely be seen in the properties and activities of the compounds it helps create.
Safety and Hazards
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
10-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9-11-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNPXMOBBKBKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401912 | |
| Record name | Boc-10-Adc-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173606-50-3 | |
| Record name | Boc-10-Adc-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-{[(tert-butoxy)carbonyl]amino}decanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



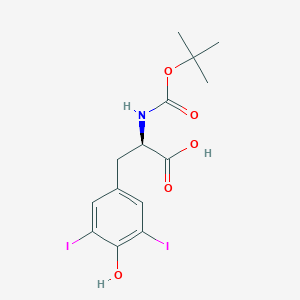
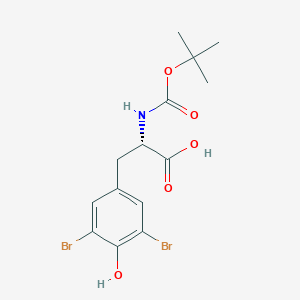

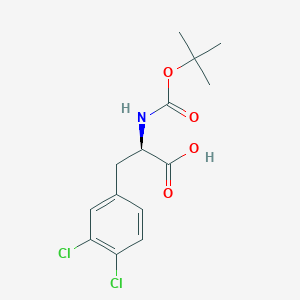


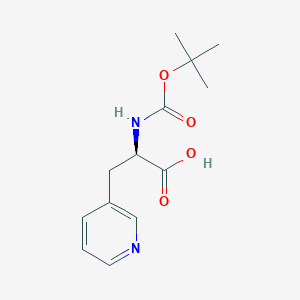
![(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558724.png)

